Vanadium selenide (VSe2)

electrical conductivity metallic TMDs transparent electrodes

Vanadium selenide (VSe2, CAS 12299-51-3) is a Group-V transition metal dichalcogenide (TMD) that crystallizes in the 1T phase, exhibiting intrinsic metallic conductivity and a charge density wave (CDW) transition at approximately 110 K in bulk form. Unlike its semiconducting Group-VI analogs such as MoSe2 and WSe2, VSe2 is thermodynamically stable in the metallic 1T phase under ambient conditions, eliminating the need for phase engineering.

Molecular Formula Se2V
Molecular Weight 208.9 g/mol
CAS No. 12299-51-3
Cat. No. B079378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium selenide (VSe2)
CAS12299-51-3
Molecular FormulaSe2V
Molecular Weight208.9 g/mol
Structural Identifiers
SMILES[V](=[Se])=[Se]
InChIInChI=1S/2Se.V
InChIKeyWCQOLGZNMNEYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium Selenide (VSe2) Procurement Guide: Quantitative Differentiation from Competing Transition Metal Dichalcogenides


Vanadium selenide (VSe2, CAS 12299-51-3) is a Group-V transition metal dichalcogenide (TMD) that crystallizes in the 1T phase, exhibiting intrinsic metallic conductivity and a charge density wave (CDW) transition at approximately 110 K in bulk form [1]. Unlike its semiconducting Group-VI analogs such as MoSe2 and WSe2, VSe2 is thermodynamically stable in the metallic 1T phase under ambient conditions, eliminating the need for phase engineering. Furthermore, monolayer VSe2 demonstrates robust ferromagnetic ordering with a predicted Curie temperature well above room temperature, a property absent in most other TMDs [2]. These differentiating characteristics make VSe2 a compelling candidate for applications requiring simultaneous high electrical conductivity and magnetic functionality.

Why VSe2 Cannot Be Simply Substituted by MoSe2 or WSe2 in Electronic and Magnetic Applications


Generic substitution with semiconducting TMDs such as MoSe2 or WSe2 is ineffective because VSe2 is an intrinsic metal in its thermodynamically stable 1T phase, whereas MoSe2 and WSe2 are semiconductors in their native 2H phase and require aggressive chemical or mechanical exfoliation to become metastable metallic 1T phases [1]. Moreover, VSe2 hosts monolayer ferromagnetism with a predicted Curie temperature of 472 K—dramatically higher than the sub‑100 K ordering temperatures of most 2D magnets and entirely absent in non‑magnetic MoSe2/WSe2 [2]. The presence of a tunable charge density wave (CDW) transition in VSe2, adjustable from 110 K in bulk up to 220 K in the monolayer, adds a further dimension of electronic functionality that has no equivalent in the Group‑VI diselenides [3]. These fundamental differences in electronic ground state, magnetic ordering, and correlated electron behaviour mean that VSe2 occupies a distinct performance envelope that cannot be replicated by substituting MoSe2, WSe2, or even the lighter sulfide analog VS2.

VSe2 Quantitative Performance Benchmarks Against Closest Analogues and Alternatives


Electrical Conductivity: VSe2 Surpasses MoSe2 by Up to 4 Orders of Magnitude

Single-crystalline 2D VSe2 nanosheets grown by van der Waals epitaxy exhibit an electrical conductivity of up to 10⁶ S/m at room temperature, which is explicitly reported to be 1–4 orders of magnitude higher than that of various conductive 2D materials [1]. For a direct quantitative comparison, the best-reported conductivity for few-layer MoSe2 is ~1500 S/cm (1.5 × 10⁵ S/m), while bulk MoSe2 can be as low as 4.6 S/cm (460 S/m), depending on thickness [2]. The intrinsic metallic behaviour of VSe2 originates from the formation of V⁴⁺–V⁴⁺ networks within the 1T atomic plane, providing high carrier density without the need for external doping or phase engineering that is mandatory for achieving comparable conductivity in MoSe2 or WSe2 [3].

electrical conductivity metallic TMDs transparent electrodes

Monolayer Ferromagnetism: VSe2 Curie Temperature of 472 K Outperforms VS2 (292 K)

First-principles Monte Carlo simulations within the GGA+U framework predict monolayer VSe2 to possess a Curie temperature (Tc) of 472 K, which is 180 K higher than the 292 K of VS2 and only 81 K lower than the 553 K of VTe2 [1]. This Tc is well above room temperature (300 K), ensuring that ferromagnetic order is robust under typical device operating conditions. In contrast, the most widely studied 2D magnetic semiconductors, such as CrI3 and Cr2Ge2Te6, exhibit Tc values below 100 K, and non-magnetic TMDs like MoSe2 and WSe2 do not exhibit intrinsic ferromagnetism at all [2]. The calculated magnetic moment of 1.0 μB per V atom in the monolayer further supports the potential for spin-polarized transport.

2D magnetism Curie temperature spintronics

Charge Density Wave Transition: VSe2 Offers a Tunable 110–220 K CDW, Absent in MoSe2 and WSe2

Bulk 1T-VSe2 displays a clear CDW transition at approximately 110 K, as consistently observed in resistivity, specific heat, and thermoelectric power measurements [1]. In the monolayer limit, first-principles anharmonic phonon calculations and experimental reports indicate that the CDW transition temperature can be tuned between 130 and 220 K, depending on strain and substrate interactions [2]. This CDW behaviour is qualitatively distinct from the semiconducting Group-VI TMDs (MoSe2, WSe2, WS2) which do not exhibit CDW phases in their pristine forms [3]. The ability to control the CDW state through thickness and strain engineering makes VSe2 a unique platform for investigating correlated electron physics and for developing CDW-based switching devices.

charge density wave correlated electrons phase transition

Li-Ion Storage: VSe2/Graphene Composite Delivers 632 mAh/g, 70% Higher Than Graphite

A VSe2/graphene nanocomposite, synthesized via a one-step hydrothermal route, achieves a reversible discharge capacity of 632 mAh/g when evaluated as a lithium-ion battery anode at a current density of 100 mA/g [1]. This value is 70% higher than the theoretical capacity of commercial graphite anodes (372 mAh/g). A separate study on carbon-coated VSe2 (VSe2/C) reports a stable capacity of 453 mAh/g after 50 charge–discharge cycles, demonstrating good cyclability [2]. The enhanced capacity is attributed to two factors: (i) VSe2 is lighter than MoSe2 and WSe2, yielding a higher theoretical gravimetric capacity, and (ii) its intrinsic metallic conductivity facilitates rapid electron transport during lithiation/delithiation, reducing electrode polarization [3].

lithium-ion battery anode capacity energy storage

VSe2 Optimal Research and Industrial Application Scenarios Based on Quantified Evidence


Metallic Transparent Conductive Electrodes and Interconnects

The intrinsic electrical conductivity of VSe2 (up to 10⁶ S/m, 1–4 orders of magnitude above MoSe2/WSe2) makes it a prime candidate for transparent conductive electrodes in flexible optoelectronics and as low-resistance interconnects in 2D device heterostructures [1]. Unlike indium tin oxide (ITO), VSe2 can be grown as atomically thin, mechanically flexible layers via CVD, and its metallic nature eliminates the contact resistance issues that plague metal–semiconductor junctions in all‑2D logic circuits.

Room-Temperature Spintronic Devices and Spin Transistors

With a predicted Curie temperature of 472 K—substantially above room temperature and 62% higher than that of VS2—monolayer VSe2 is well-suited for spin‑injection contacts, spin‑filtering layers, and magnetic tunnel junctions that must operate without cryogenic cooling [2]. Its semiconducting gap in the 2H phase (1.2 eV by GW approximation) further enables gate‑tunable spin transport, a key requirement for spin field‑effect transistors.

CDW-Based Quantum Sensors and Low-Temperature Electronics

The robust and tunable CDW transition of VSe2 (110 K bulk, up to 220 K monolayer) provides a sensitive electronic phase that can be exploited in temperature sensors, infrared detectors, and nonlinear microwave devices based on CDW sliding dynamics [3]. The absence of CDW in competing semiconducting TMDs gives VSe2 a unique advantage for exploring CDW‑based device physics.

High-Energy-Density Lithium-Ion Battery Anodes

VSe2/graphene composite anodes deliver 632 mAh/g reversible capacity, outperforming graphite by 70% and exceeding typical MoSe2‑based anodes by at least 26% [4]. The combination of high capacity, metallic conductivity, and the layered structure favorable for Li⁺ intercalation positions VSe2 as a next‑generation anode material for high‑energy‑density lithium‑ion batteries targeting electric vehicles and portable electronics.

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